

Application Note: Determination of Benzoate Concentration in Beverages by UV Spectrophotometry

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Compound of Interest

Compound Name: Benzoate

Cat. No.: B1203000

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium **benzoate** is a widely utilized preservative in the food and beverage industry due to its effectiveness in inhibiting the growth of bacteria, yeasts, and molds, particularly in acidic environments.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established maximum allowable concentrations for sodium **benzoate** in consumer products to ensure safety, typically around 0.1% by weight.[1] Consequently, accurate and reliable quantification of **benzoate** levels in beverages is crucial for quality control and regulatory compliance.

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for determining **benzoate** concentration.[2] This method is based on the principle that sodium **benzoate** absorbs light in the UV spectrum, with the absorbance being directly proportional to its concentration, in accordance with the Beer-Lambert law.[2] This application note provides a detailed protocol for the quantification of sodium **benzoate** in various beverage samples using UV spectrophotometry.

Experimental Protocol

This protocol outlines the necessary steps for preparing samples and standards, as well as the procedure for UV spectrophotometric analysis.

1. Materials and Reagents

- Sodium **Benzoate** (analytical standard)
- Diethyl ether
- Dihydrogen sodium phosphate
- 6 M Hydrochloric acid
- Petroleum ether
- Distilled or deionized water
- Volumetric flasks (100 mL, 500 mL)
- Pipettes
- Beakers
- Funnels
- Filtration apparatus
- Whatman No. 1 filter paper (or equivalent)
- UV-Visible Spectrophotometer
- 1 cm quartz cells

2. Preparation of Standard Solutions

A stock standard solution of sodium **benzoate** is prepared, from which a series of working standards are made to construct a calibration curve.

- Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 100.0 mg of sodium **benzoate** and dissolve it in a 100.0 mL volumetric flask with distilled water.[3] Further dilute as needed for the working standard range.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a concentration range of approximately 1-40 µg/mL (or ppm).[4][5] For example, create standards with concentrations of 10, 20, 30, 40, 50, and 60 mg/L.[3]

3. Sample Preparation

Beverage samples require preparation to remove potential interferences before analysis.

- Degassing: For carbonated beverages, degas the sample by vigorous stirring, sonication, or allowing it to stand open for a period.[6]
 - Filtration: Filter the sample to remove any particulate matter.[6]
 - Extraction (Method A):
 - To 5.0 mL of the beverage sample, add 0.4 mL of 6 M hydrochloric acid.[3]
 - Extract the mixture with 45 mL of petroleum ether.[3]
 - Extraction (Method B):
 - Perform a two-step extraction, first with diethyl ether.[7]
 - Follow with a second extraction using a dihydrogen sodium phosphate solution.[7]
 - Direct Analysis with Dilution: For some clear beverages, a simple dilution with distilled water may be sufficient. Common dilution factors are 1:25 or 2:25.[6]
- ### 4. Instrumental Analysis
- Instrument: UV-Vis Spectrophotometer
 - Wavelength Range: Scan for the maximum absorbance (λ_{max}) of sodium **benzoate**, which is typically found between 221 nm and 227 nm.[1][3][4][6][7][8]

- Blank: Use distilled water or the extraction solvent as the blank.
- Procedure:
 - Calibrate the spectrophotometer using the blank solution.
 - Measure the absorbance of each working standard solution at the determined λ_{max} .
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Measure the absorbance of the prepared beverage samples.
 - Determine the concentration of **benzoate** in the samples using the linear regression equation from the calibration curve.

Data Presentation

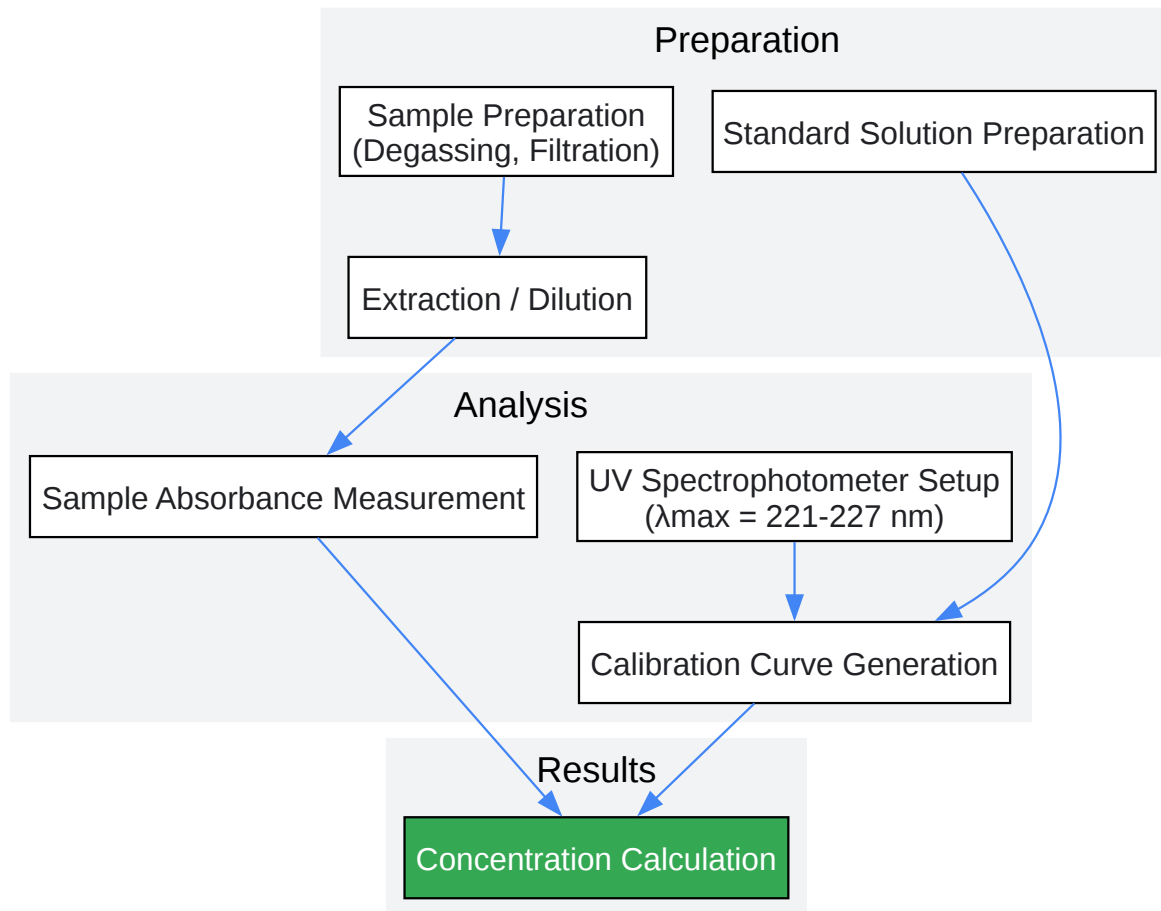
The performance of the UV spectrophotometric method for **benzoate** determination is summarized in the table below.

| Parameter | Value | Reference |
|---|--------------------------------------|--------------------|
| Wavelength of Maximum Absorbance (λ_{max}) | 221 - 227 nm | [1][3][4][6][7][8] |
| Linearity Range | 1 - 40 $\mu\text{g/mL}$ | [4][5] |
| Limit of Detection (LOD) | 0.031 - 0.19 mg/kg | [4][5][9] |
| Limit of Quantification (LOQ) | 0.093 - 0.57 mg/kg | [4][5][9] |
| Accuracy (% Recovery) | 89.8% - 114% | [3] |
| Precision (%RSD) | 0.08% (Intra-day), 0.17% (Inter-day) | [4][5] |

Experimental Workflow

The following diagram illustrates the key steps in the determination of **benzoate** concentration in beverages by UV spectrophotometry.

Workflow for Benzoate Determination



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